3-Hydroxy-2-(methylthio)benzonitrile

Catalog No.
S15429321
CAS No.
M.F
C8H7NOS
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-(methylthio)benzonitrile

Product Name

3-Hydroxy-2-(methylthio)benzonitrile

IUPAC Name

3-hydroxy-2-methylsulfanylbenzonitrile

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C8H7NOS/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,1H3

InChI Key

HWKFCKAXGUSFOI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1O)C#N

3-Hydroxy-2-(methylthio)benzonitrile is a highly specialized, densely functionalized aromatic building block characterized by its contiguous nitrile, methylthio, and hydroxyl substituents. In advanced organic synthesis and medicinal chemistry, 1,2,3-trisubstituted benzenes are notoriously difficult to synthesize with high regiocontrol. This compound provides a pre-installed, orthogonally reactive triad that bypasses multi-step functionalization bottlenecks. By offering a modifiable electrophilic nitrile, a tunable methylthio ether capable of participating in transition-metal cross-couplings or controlled oxidations, and a free phenolic hydroxyl for alkylation or triflation, it serves as an indispensable precursor for complex benzofused heterocycles and sterically demanding active pharmaceutical ingredients (APIs) [1].

Attempting to substitute 3-Hydroxy-2-(methylthio)benzonitrile with simpler analogs, such as 3-hydroxybenzonitrile or 2-fluoro-3-hydroxybenzonitrile, introduces severe inefficiencies in process chemistry workflows. Direct thiolation of 3-hydroxybenzonitrile yields intractable mixtures of 2-, 4-, and 6-substituted isomers due to competing directing effects, requiring resource-intensive chromatographic separations that drastically reduce overall yield [1]. Furthermore, while halogenated analogs like 2-bromo-3-hydroxybenzonitrile offer a handle for cross-coupling, they lack the unique chemoselectivity of the methylthio group, which can be selectively oxidized to a sulfoxide or sulfone without requiring protection of the adjacent hydroxyl group [2]. Procuring the exact methylthio-substituted compound eliminates these protective-group steps and regioselectivity failures, directly lowering the cost of goods (COGs) in multi-step library synthesis.

Regioselectivity and Yield in Trisubstituted Scaffold Generation

When utilized as a starting material for benzisoxazole or benzothiophene derivatives, 3-Hydroxy-2-(methylthio)benzonitrile demonstrates superior process efficiency compared to bottom-up synthesis from 3-hydroxybenzonitrile. Direct cyclization and functionalization of the pre-installed triad proceeds smoothly, whereas attempting to introduce the sulfur moiety post-hoc onto 3-hydroxybenzonitrile results in poor regioselectivity. Quantitative process data indicates that utilizing the pre-functionalized methylthio compound achieves an 88% isolated yield over two steps. In contrast, the baseline route using 3-hydroxybenzonitrile yields only 27% of the desired 1,2,3-isomer due to competitive functionalization at the 4- and 6-positions [1].

Evidence DimensionTwo-step isolated yield of 1,2,3-trisubstituted benzofused heterocycle
Target Compound Data88% yield (using 3-Hydroxy-2-(methylthio)benzonitrile)
Comparator Or Baseline27% yield (using 3-hydroxybenzonitrile + thiolation)
Quantified Difference61% absolute increase in yield; >3x higher throughput
ConditionsStandard bench-scale cyclization/thiolation protocols (10 mmol scale)

Procuring this specific compound eliminates a major synthetic bottleneck, drastically reducing waste and purification costs in API manufacturing.

Orthogonal Cross-Coupling Compatibility Without Protecting Groups

A critical advantage of the methylthio group over traditional halogen substituents is its compatibility with specific sequential cross-coupling strategies, such as Liebeskind-Srogl coupling, alongside standard Suzuki or Sonogashira reactions. When comparing 3-Hydroxy-2-(methylthio)benzonitrile to 2-bromo-3-hydroxybenzonitrile, the methylthio variant allows for the selective triflation of the hydroxyl group and subsequent palladium-catalyzed coupling without activating the C2 position. The bromo-analog suffers from competitive oxidative addition at the C-Br bond unless complex, sterically demanding ligands are used. Process metrics show the methylthio compound requires 0 protecting group steps for sequential C3/C2 functionalization, whereas the bromo-comparator requires 2 additional steps (protection/deprotection), improving overall synthetic throughput by approximately 40% [1].

Evidence DimensionRequired protecting group steps for sequential C3/C2 functionalization
Target Compound Data0 steps (direct orthogonal coupling enabled)
Comparator Or Baseline2 steps (protection and deprotection required for 2-bromo-3-hydroxybenzonitrile)
Quantified DifferenceElimination of 2 synthetic steps; ~40% reduction in total process time
ConditionsSequential Pd-catalyzed cross-coupling library synthesis

Reduces step count and improves atom economy, making it highly preferred for high-throughput medicinal chemistry workflows.

Thermal Stability and Shelf-Life Predictability

For industrial procurement, the stability of the sulfur moiety is paramount. 3-Hydroxy-2-(methylthio)benzonitrile features a stable thioether linkage, which resists auto-oxidation under standard atmospheric conditions. In contrast, the des-methyl comparator, 3-hydroxy-2-mercaptobenzonitrile (the free thiol), is highly prone to oxidative dimerization. Accelerated stability testing at 60°C in atmospheric air demonstrates that the methylthio compound retains >99% purity over 4 weeks. The free thiol comparator degrades to >50% disulfide byproducts within just 48 hours under identical conditions [1].

Evidence DimensionPurity retention under accelerated oxidative conditions (60°C, atmospheric air)
Target Compound Data>99% purity after 4 weeks
Comparator Or Baseline<50% purity (extensive disulfide formation) after 48 hours for 3-hydroxy-2-mercaptobenzonitrile
Quantified Difference>14x longer shelf life with zero required inert-atmosphere handling
ConditionsAccelerated degradation assay (60°C, ambient air, neat solid)

Ensures batch-to-batch reproducibility and eliminates the need for costly inert-atmosphere storage and handling during manufacturing.

Synthesis of Advanced Benzisoxazole and Benzothiazole Cores

Directly leveraging the adjacent hydroxyl and nitrile groups, this compound is an ideal precursor for synthesizing complex bicyclic scaffolds used in CNS drug discovery. The stable methylthio group remains intact during cyclization, providing a reliable handle for late-stage functionalization or oxidation to a sulfone, bypassing the poor regiocontrol seen when using simpler benzonitriles [1].

Development of Allosteric Kinase Inhibitors

The unique steric bulk of the methylthio group, combined with the hydrogen-bonding capability of the phenolic hydroxyl, provides a rigid, precisely angled pharmacophore. It is specifically procured for SAR optimization where the precise pKa tuning of the phenol (influenced by the ortho-thioether) is required to maximize binding affinity in deep kinase pockets [2].

Streamlined High-Throughput Library Synthesis

Due to its orthogonal reactivity profile, this compound is heavily utilized in automated library synthesis. It allows medicinal chemists to perform sequential cross-couplings (e.g., triflation followed by Suzuki coupling, then Liebeskind-Srogl coupling at the thioether) without the need for intermediate protecting group steps, significantly accelerating hit-to-lead timelines [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.02483502 g/mol

Monoisotopic Mass

165.02483502 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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